molecular formula C26H27FN4O3 B2384053 {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone CAS No. 1326844-84-1

{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone

Cat. No. B2384053
CAS RN: 1326844-84-1
M. Wt: 462.525
InChI Key: SOMVNUVOMYVENJ-UHFFFAOYSA-N
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Description

The compound {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic molecule. It is related to a class of compounds known as synthetic cathinones . Synthetic cathinones are a type of designer drug that are chemically similar to naturally occurring cathinones, which are stimulant compounds found in the Khat plant .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present. These include a benzodioxol group, a piperazine ring, a quinoline ring, and a pyrrolidine ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and biological activities.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the immune response and inflammation by producing nitric oxide, a reactive free radical.

Result of Action

Compounds with similar structures have shown anticancer activity, causing cell cycle arrest and inducing apoptosis .

properties

IUPAC Name

[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c27-19-4-5-22-20(14-19)25(21(15-28-22)26(32)31-7-1-2-8-31)30-11-9-29(10-12-30)16-18-3-6-23-24(13-18)34-17-33-23/h3-6,13-15H,1-2,7-12,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMVNUVOMYVENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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